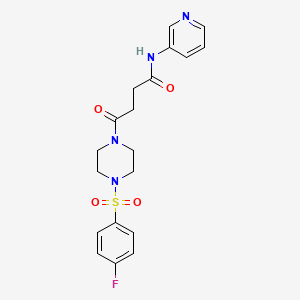![molecular formula C17H17FN4OS B12175184 3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B12175184.png)
3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound that features a unique combination of indole, thieno[3,4-c]pyrazole, and propanamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thieno[3,4-c]pyrazole intermediates, followed by their coupling through amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thieno[3,4-c]pyrazole Synthesis: This can be achieved through cyclization reactions involving thioamides and hydrazines.
Coupling Reaction: The final step involves coupling the indole and thieno[3,4-c]pyrazole intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation and nitration reactions can be performed on the indole ring using reagents like N-bromosuccinimide (NBS) and nitric acid, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in DCM for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of indole N-oxide.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thieno[3,4-c]pyrazole ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another indole derivative with potential anticancer activity.
Paliperidone: A compound with a similar indole structure used in the treatment of schizophrenia.
Uniqueness
3-(6-fluoro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its combination of indole and thieno[3,4-c]pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17FN4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C17H17FN4OS/c1-21-17(13-9-24-10-14(13)20-21)19-16(23)5-7-22-6-4-11-2-3-12(18)8-15(11)22/h2-4,6,8H,5,7,9-10H2,1H3,(H,19,23) |
InChI Key |
WQPXMQDPKWXCSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12175106.png)
![N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12175108.png)
methanone](/img/structure/B12175112.png)

![N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12175125.png)
![3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175129.png)
![1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12175136.png)
![N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B12175141.png)
![5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12175145.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12175148.png)
![4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B12175152.png)
![6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12175160.png)

![N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12175172.png)
